molecular formula C16H14N2O4 B4640768 3-Ethoxy-4-[(4-nitrophenyl)methoxy]benzonitrile

3-Ethoxy-4-[(4-nitrophenyl)methoxy]benzonitrile

Cat. No.: B4640768
M. Wt: 298.29 g/mol
InChI Key: IQTAYBOWXVURRI-UHFFFAOYSA-N
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Description

3-Ethoxy-4-[(4-nitrophenyl)methoxy]benzonitrile is an organic compound with a complex structure that includes an ethoxy group, a nitrophenyl group, and a benzonitrile core. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-[(4-nitrophenyl)methoxy]benzonitrile typically involves multiple steps. One common method starts with 3-hydroxy-4-methoxybenzonitrile, which undergoes ethylation using bromoethane in the presence of potassium carbonate and dimethylformamide (DMF) as a solvent. The reaction is heated to 100°C and monitored using thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high yield and purity. The reaction conditions are optimized to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-[(4-nitrophenyl)methoxy]benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Scientific Research Applications

3-Ethoxy-4-[(4-nitrophenyl)methoxy]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-[(4-nitrophenyl)methoxy]benzonitrile involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological macromolecules. This interaction can inhibit or activate specific pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-4-methoxybenzonitrile
  • 3-Ethoxy-4-hydroxyphenylacetic acid
  • (3-ethoxy-4-methoxyphenyl)acetonitrile

Uniqueness

3-Ethoxy-4-[(4-nitrophenyl)methoxy]benzonitrile is unique due to the presence of both an ethoxy group and a nitrophenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

3-ethoxy-4-[(4-nitrophenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-2-21-16-9-13(10-17)5-8-15(16)22-11-12-3-6-14(7-4-12)18(19)20/h3-9H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTAYBOWXVURRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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